Product packaging for 2-Chloro-6-(furan-2-yl)benzoic acid(Cat. No.:CAS No. 1262004-80-7)

2-Chloro-6-(furan-2-yl)benzoic acid

Cat. No.: B6395693
CAS No.: 1262004-80-7
M. Wt: 222.62 g/mol
InChI Key: TYFJLDWSTRKECV-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzoic Acid Derivatives in Contemporary Organic Chemistry

Halogenated organic compounds, which include chlorinated benzoic acids, are integral to numerous industrial and chemical processes. nih.gov Their utility stems from the unique physicochemical properties conferred by the halogen substituent. Halogens, particularly chlorine, are widely used in medicinal chemistry, often viewed as hydrophobic moieties and Lewis bases. acs.org The presence of a halogen atom can significantly influence a molecule's reactivity, acidity, and biological activity. nih.govpearson.com

For instance, the thermal stability and resistance to both acids and alkalis make some halogenated compounds valuable in various industrial applications. nih.gov In the context of benzoic acids, halogenation is a key strategy. Chloro-substituted benzoic acids, for example, serve as versatile precursors and intermediates in the synthesis of agrochemicals. researchgate.net The position and number of chlorine atoms on the biphenyl (B1667301) rings can widely vary the physicochemical properties of the resulting compound. nih.gov Furthermore, the introduction of halogens can lead to affinity increases in biological systems, a principle exploited in drug design. acs.org

Benzoic acid itself is a fundamental precursor for the industrial synthesis of many organic substances, and its derivatives are used as preservatives in acidic foods and beverages. wikipedia.orgresearchgate.net The modification of the benzoic acid scaffold, such as through halogenation, opens up a vast chemical space for creating new materials and bioactive molecules. researchgate.netpreprints.org

Structural and Electronic Properties of the Furan (B31954) Moiety within Heterocyclic Compounds

Furan is a five-membered heterocyclic aromatic compound containing four carbon atoms and one oxygen atom. wikipedia.org Its structure is planar, with all atoms being sp2-hybridized. chemicalbook.com The oxygen atom possesses a lone pair of electrons in a p-orbital, which participates in the ring's π-system, creating a 6π-electron aromatic system according to Hückel's rule. wikipedia.orgchemicalbook.com

However, the aromaticity of furan is modest compared to benzene (B151609), with a resonance energy of about 16 kcal/mol versus 36 kcal/mol for benzene. wikipedia.org This reduced aromaticity makes furan and its derivatives more reactive than benzene. wikipedia.org The oxygen heteroatom is electron-donating, which increases the electron density of the ring and makes it highly susceptible to electrophilic substitution reactions, typically at the 2-position. wikipedia.orgnumberanalytics.com

Furan's behavior is often described as intermediate between an aromatic ring and a diene ether. wikipedia.org This dual character allows it to participate in a variety of reactions, including cycloadditions, making it a versatile building block in organic synthesis. numberanalytics.com Furan derivatives are widespread in nature and are found in many compounds with significant biological activities, serving as key structures in medicinal chemistry. utripoli.edu.lyresearchgate.net The reactivity and electronic properties of the furan ring are crucial to its role as a chemical intermediate for pharmaceuticals, insecticides, and other fine chemicals. chemicalbook.com

Overview of Advanced Research Paradigms for Aryl-Substituted Benzoic Acid Scaffolds

Aryl-substituted benzoic acids represent a privileged scaffold in medicinal chemistry and materials science. Advanced research paradigms are continuously exploring novel synthetic methodologies and applications for these structures. One key area of research is the development of new catalysts and reaction conditions to achieve efficient and selective synthesis. For example, ultrasound-assisted, three-step one-pot reactions have been developed for the facile synthesis of complex quinoline-3-carboxylic acid derivatives. sioc-journal.cn

In medicinal chemistry, aryl-substituted benzoic acid scaffolds are being designed as inhibitors of specific biological targets. For instance, a 2,5-substituted benzoic acid scaffold was designed to exhibit equipotent binding to the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.gov Structure-based design, guided by co-crystal structures, is a powerful tool in developing these targeted inhibitors. nih.gov Similarly, 3-amide-5-aryl benzoic acid derivatives have been designed as potent antagonists for the P2Y₁₄ receptor, showing potential for treating inflammatory conditions like acute gouty arthritis. nih.gov

The synthesis of these complex molecules often relies on strategic chemical transformations. Ortholithiation of unprotected benzoic acids, for example, provides a direct route to 2,6-disubstituted benzoic acids. researchgate.net Furthermore, the hydroarylation of furan-containing propenoic acids using superacids like triflic acid represents a novel method for synthesizing 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which have shown promising antimicrobial activity. nih.govmdpi.com These advanced research paradigms highlight the ongoing efforts to expand the chemical diversity and functional applications of aryl-substituted benzoic acid derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7ClO3 B6395693 2-Chloro-6-(furan-2-yl)benzoic acid CAS No. 1262004-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(furan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3/c12-8-4-1-3-7(10(8)11(13)14)9-5-2-6-15-9/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFJLDWSTRKECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688524
Record name 2-Chloro-6-(furan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-80-7
Record name 2-Chloro-6-(furan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 6 Furan 2 Yl Benzoic Acid and Structural Analogs

Strategies for ortho-Disubstituted Benzoic Acid Construction

The creation of the 1-carboxy-2-chloro-6-aryl substitution pattern on the benzene (B151609) ring is a primary challenge. Directed ortho-metallation and tandem metallation sequences have emerged as powerful tools for achieving such intricate substitution patterns with high regiocontrol.

Directed ortho-Metallation (DoM) Approaches utilizing Halogen Activation

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. google.com This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. google.comresearchgate.net The resulting aryllithium intermediate can then be trapped with an electrophile to introduce a substituent.

The carboxylic acid group itself can act as a DMG, although it is considered to have an intermediate directing capacity. libretexts.org In the case of 2-chlorobenzoic acid, the carboxylate and the chloro group can both influence the regioselectivity of the metallation. Research has shown that treating 3-chloro- or 3-bromobenzoic acids with hindered lithium dialkylamides like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) leads to the generation of lithium 3-chloro/bromo-2-lithiobenzoates. These dianions can then be reacted with electrophiles to yield a variety of 2-substituted 3-halogenated benzoic acids.

A plausible approach for synthesizing the core of 2-Chloro-6-(furan-2-yl)benzoic acid would involve the protection of the carboxylic acid group of 2-chlorobenzoic acid, followed by a DoM reaction at the 6-position. The chloro substituent, being an ortho-director, would activate the C6-proton for deprotonation by a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting ortho-lithiated species can then be reacted with a suitable electrophile to introduce the furan (B31954) moiety or a precursor.

Tandem Metallation Sequences for Regioselective Functionalization

Tandem metallation sequences offer a streamlined approach to polysubstituted aromatics. These one-pot procedures can involve a series of metallation and electrophilic trapping steps to build up molecular complexity efficiently. For instance, a tandem metallation sequence starting from 2-chlorobenzoic acid has been utilized to prepare a range of 2-chloro-6-substituted benzoic acids. libretexts.org This involves the initial ortho-lithiation at the 6-position, followed by quenching with an electrophile.

This strategy could be adapted for the synthesis of this compound. A potential pathway would involve the ortho-lithiation of 2-chlorobenzoic acid, followed by a reaction with a furan-containing electrophile. For example, reaction with 2-furaldehyde would introduce the furan ring, albeit with a hydroxyl-methylene linker that would require subsequent oxidation to afford the direct aryl-heteroaryl linkage. A more direct approach would involve a metal-catalyzed cross-coupling reaction following the initial ortho-lithiation, which is discussed in the following sections.

Synthetic Pathways for the Incorporation of the Furan-2-yl Moiety

The introduction of the furan-2-yl group onto the 6-position of the 2-chlorobenzoic acid scaffold is the second key transformation. Palladium-catalyzed cross-coupling reactions are the most prominent methods for forging such aryl-heteroaryl bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, including those between aryl and heteroaryl rings. libretexts.orgresearchgate.netyoutube.com This reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

For the synthesis of this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of a 2-chloro-6-halobenzoic acid derivative (e.g., 2-chloro-6-iodobenzoic acid) with furan-2-boronic acid or its corresponding trifluoroborate salt. alfachemic.comnih.gov Furan-2-yltrifluoroborates are often preferred as they exhibit greater stability compared to the corresponding boronic acids, which can be prone to protodeboronation. nih.gov The reaction would be carried out in the presence of a suitable palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate or potassium carbonate.

Catalyst SystemElectrophileNucleophileBaseSolventYield (%)Reference
Pd(OAc)₂, RuPhos4-BromobenzonitrileFuran-2-yltrifluoroborateNa₂CO₃EthanolHigh nih.gov
Pd(PPh₃)₄9-Benzyl-6-chloropurinePhenylboronic acidK₂CO₃TolueneGood researchgate.net
Pd(OAc)₂2,3,5-TrichloropyridineArylboronic acids-AqueousHigh researchgate.net

This table presents examples of Suzuki-Miyaura couplings involving chloroarenes or furan boronic acid derivatives to illustrate the general methodology.

Alternative Coupling Methods for Aryl-Heteroaryl Linkages

While the Suzuki-Miyaura coupling is highly effective, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of aryl-heteroaryl bonds. These alternatives can be advantageous depending on the substrate compatibility and the availability of starting materials.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. A potential route to this compound via Negishi coupling would involve the reaction of 2-chloro-6-iodobenzoic acid with a 2-furylzinc halide, prepared from the corresponding halofuran.

Stille Coupling: The Stille coupling utilizes an organotin reagent (e.g., a 2-furylstannane) as the coupling partner for an organic halide. This method is known for its tolerance of a wide range of functional groups.

Hiyama Coupling: The Hiyama coupling employs an organosilane, such as 2-furyltrimethoxysilane, which is activated by a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride - TBAF) to couple with an organic halide.

Furan Ring Formation Strategies and their Application

An alternative to coupling a pre-formed furan ring is to construct the furan ring directly onto the benzoic acid scaffold. Various methods exist for the synthesis of furans, although their application to a highly substituted and potentially sensitive substrate like a 2-chlorobenzoic acid derivative would need careful consideration.

One classical approach is the Paal-Knorr furan synthesis , which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. To apply this to the target molecule, one would need to synthesize a precursor containing a 2-chlorobenzoic acid moiety and a 1,4-dicarbonyl functionality at the 6-position.

More modern methods include metal-catalyzed cyclizations of alkynes or allenes. For instance, a Sonogashira coupling of a 2-chloro-6-iodobenzoic acid derivative with a terminal alkyne could be followed by an electrophilic cyclization to form the furan ring. While these methods offer elegant solutions to furan synthesis, their application in the context of the target molecule would likely involve a multi-step sequence and require careful optimization to avoid side reactions. A more convergent approach, such as the cross-coupling strategies discussed earlier, is generally preferred for the synthesis of this compound.

Chemical Reactivity and Derivatization Strategies of 2 Chloro 6 Furan 2 Yl Benzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary handle for derivatization, offering straightforward pathways to a variety of functional groups through well-established protocols.

The carboxylic acid moiety of 2-chloro-6-(furan-2-yl)benzoic acid readily undergoes esterification and amidation, fundamental reactions in medicinal chemistry for generating libraries of compounds with modulated physicochemical properties.

Esterification: The conversion to esters can be achieved under various conditions. Standard Fischer esterification, using an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). These methods facilitate the formation of an active intermediate that is readily attacked by an alcohol. For instance, the synthesis of methyl esters of similar benzoic acid derivatives is a common practice. guidechem.com

Amidation: The formation of amides from the carboxylic acid is a cornerstone of peptide chemistry and drug discovery. Similar to esterification, this transformation can be accomplished by activating the carboxylic acid with coupling reagents (e.g., HATU, HOBt, PyBOP) followed by the addition of a primary or secondary amine. These reactions are typically high-yielding and tolerate a wide range of functional groups, making them ideal for building diverse chemical libraries. The direct C-H amidation of benzoic acids has also been developed, offering alternative synthetic routes. nih.gov

ReactionReagents and ConditionsProduct Type
EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) or Coupling Agents (e.g., DCC, EDC/DMAP)Esters (R-COOR')
AmidationAmine (R-NH₂), Coupling Agents (e.g., HATU, HOBt)Amides (R-CONHR')

This table illustrates common methods for esterification and amidation applicable to this compound based on general carboxylic acid reactivity.

Decarboxylation, the removal of the carboxyl group, provides a route to 2-chloro-6-furanylbenzene derivatives. While benzoic acids are generally stable, decarboxylation can be induced under specific conditions, often at elevated temperatures. vulcanchem.com The presence of ortho-substituents can influence the ease of this reaction. In some cases, decarboxylation can occur as a subsequent step in a tandem reaction sequence. For example, a process involving Ir-catalyzed C-H amidation of benzoic acids can be followed by protodecarboxylation to yield meta- or para-substituted aniline (B41778) derivatives, demonstrating a traceless directing group strategy. nih.gov This suggests that after modification of the core, the carboxylic acid can be removed to access different substitution patterns.

Transformations Involving the Benzylic Chlorine Atom

The chlorine atom on the benzene (B151609) ring is another key site for modification, primarily through substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for replacing the chlorine atom, although it typically requires activation by strong electron-withdrawing groups in the ortho and/or para positions. masterorganicchemistry.com In this compound, the activating effect is not as pronounced as with a nitro group. chemicalbook.combldpharm.com However, under forcing conditions (high temperature, strong nucleophiles), substitution can occur. The reaction of lithium 2-chlorobenzoate (B514982) with lithium thiophenoxide at high temperatures to form 2-arylthiobenzoic acids is an example of such a substitution, demonstrating that the carboxylate group does not inhibit the reaction. google.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can potentially displace the chlorine atom to furnish a range of derivatives. researchgate.netnih.govsigmaaldrich.com

The chloro-substituent is an excellent handle for transition metal-catalyzed cross-coupling reactions, a powerful tool for C-C and C-heteroatom bond formation. Palladium, nickel, or copper catalysts are commonly used to couple aryl chlorides with various partners.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce new aryl or vinyl substituents.

Heck Coupling: Palladium-catalyzed reaction with alkenes can be used to install alkenyl side chains.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl chloride with amines.

Sonogashira Coupling: The coupling with terminal alkynes, typically catalyzed by palladium and copper, yields arylalkynes.

The steric hindrance from the adjacent furan (B31954) and carboxylic acid groups can pose a challenge, often requiring the use of specialized bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) to facilitate the catalytic cycle. Ortho-lithiation followed by reaction with electrophiles is another strategy for introducing substituents adjacent to the chlorine. researchgate.net

Electrophilic and Nucleophilic Reactions on the Furan Ring System

The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic attack, primarily at the C5 position (adjacent to the oxygen and para to the benzene ring linkage), which is the most activated site. uoanbar.edu.iq

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation can introduce substituents onto the furan ring. The directing effects of the substituted benzene ring will influence the regioselectivity of these transformations. For example, Friedel-Crafts acylation of related furan-containing compounds is a known transformation. nih.gov Care must be taken as the furan ring can be sensitive to strongly acidic conditions, which might lead to ring-opening or polymerization. researchgate.net

Nucleophilic Reactions: While less common for furan itself, nucleophilic attack on the furan ring can occur if the ring is substituted with powerful electron-withdrawing groups. However, for this compound, electrophilic substitution is the more probable pathway for functionalization of the furan moiety. uoanbar.edu.iq

Multi-Component Reactions for Scaffold Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step. The carboxylic acid functionality of this compound makes it a prime candidate for participation in renowned MCRs such as the Ugi and Passerini reactions, opening avenues for the rapid generation of diverse chemical libraries.

The Ugi four-component reaction (U-4CR) brings together a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce α-acylamino carboxamide derivatives. nih.govgeorgiasouthern.edu In a hypothetical Ugi reaction, this compound could serve as the acidic component, providing the acyl group to the final product. The steric hindrance imposed by the ortho-substituents (chloro and furan-2-yl groups) might influence the reaction kinetics and yield, but the reaction would lead to the formation of complex peptoid-like structures incorporating the 2-chloro-6-(furan-2-yl)benzoyl moiety.

Similarly, the Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield α-acyloxy amides. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The participation of this compound in a Passerini reaction would result in the formation of α-acyloxy carboxamides where the acyloxy group is derived from the parent acid. These products are valuable intermediates in organic synthesis and can be further elaborated into various other functional molecules. wikipedia.orgtechniques-ingenieur.fr

The diversification of scaffolds through these MCRs is illustrated in the following hypothetical data table:

Table 1: Hypothetical Multi-Component Reactions Involving this compound

Reaction TypeOther ReactantsGeneral Product StructurePotential Scaffold
Ugi-4CRAmine (R¹-NH₂), Aldehyde (R²-CHO), Isocyanide (R³-NC)α-Acylamino carboxamide
Passerini-3CRAldehyde (R¹-CHO), Isocyanide (R²-NC)α-Acyloxy carboxamide

Note: The structures in this table are generalized representations of potential products.

Chemo- and Regioselective Functionalization of this compound

The presence of multiple reactive sites in this compound—the carboxylic acid, the furan ring, and the substituted benzene ring—necessitates chemo- and regioselective functionalization strategies to achieve desired derivatives.

The carboxylic acid group is a primary site for functionalization. Standard esterification or amidation reactions can be employed to convert it into the corresponding esters or amides. For instance, treatment with an alcohol in the presence of an acid catalyst or a coupling agent would yield the ester, while reaction with an amine using a suitable coupling agent would produce the amide.

The furan ring is an electron-rich heterocycle susceptible to electrophilic substitution. However, the conditions must be carefully controlled to avoid potential acid-catalyzed ring-opening. researchgate.netrsc.org Functionalization at the C5 position of the furan ring is a plausible transformation.

The chlorophenyl ring offers several avenues for selective functionalization. The carboxylic acid group can act as a directing group in ortho-lithiation reactions. unblog.frorganic-chemistry.orgwikipedia.org Using a strong lithium base, deprotonation can occur at the C3 position of the benzene ring, which is ortho to the carboxylic acid. The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce new substituents at this position. researchgate.netresearchgate.net Furthermore, the chlorine atom can participate in cross-coupling reactions, such as the Ullmann condensation, to form new carbon-carbon or carbon-heteroatom bonds, although this may require harsh reaction conditions. researchgate.net

The following table summarizes the potential chemo- and regioselective functionalization strategies for this compound:

Table 2: Chemo- and Regioselective Functionalization Strategies

Targeted SiteReaction TypeReagents and ConditionsProduct Type
Carboxylic AcidEsterificationAlcohol, Acid CatalystEster
Carboxylic AcidAmidationAmine, Coupling Agent (e.g., DCC, EDC)Amide
Phenyl Ring (C3)Directed Ortho-MetalationStrong Base (e.g., s-BuLi/TMEDA), Electrophile3-Substituted derivative
Furan Ring (C5)Electrophilic SubstitutionElectrophile (e.g., NBS, Ac₂O)5-Substituted furan derivative
Chloro SubstituentUllmann CouplingAmine/Alcohol, Copper Catalyst2-Amino/Alkoxy derivative

Advanced Spectroscopic Characterization of 2 Chloro 6 Furan 2 Yl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

A complete analysis using ¹H, ¹³C, and 2D NMR techniques is essential for confirming the molecular structure of 2-Chloro-6-(furan-2-yl)benzoic acid. This would involve the assignment of all proton and carbon signals and the establishment of through-bond correlations. However, no published NMR data for this specific compound could be found.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), are not available in the scientific literature for this compound.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Similarly, no 2D NMR studies (COSY, HMQC, HMBC) have been published for this compound, which would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity between the benzoic acid and furan (B31954) rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the conformational properties of a molecule. While general characteristic frequencies for substituted benzoic acids and furans are known, specific IR and Raman data for this compound are not available.

Identification of Characteristic Functional Group Vibrational Modes

Experimentally determined IR and Raman spectra are required to identify the characteristic vibrational modes of the carboxylic acid, furan ring, and the carbon-chlorine bond in this specific molecular context. This data is currently absent from the scientific record.

Conformational Analysis and Intermolecular Interactions from Vibrational Spectra

Without experimental vibrational spectra, a discussion on the conformational preferences (e.g., the dihedral angle between the two aromatic rings) and potential intermolecular interactions, such as hydrogen bonding of the carboxylic acid dimer, remains speculative for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and the extent of conjugation. The analysis of the π-π* and n-π* transitions would depend on the specific absorption maxima (λmax) observed for this compound, which have not been reported.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Determination

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₁H₇ClO₃, the expected monoisotopic mass is approximately 222.0084 g/mol . HRMS can confirm this with high accuracy, typically to within a few parts per million (ppm).

Upon ionization in the mass spectrometer, the molecular ion ([M]⁺˙) of this compound is expected to undergo a series of characteristic fragmentation reactions. The fragmentation pathways can be predicted by considering the lability of the different functional groups present in the molecule. Key predicted fragmentation patterns are detailed below:

Loss of the Carboxyl Group: A common fragmentation pathway for benzoic acids is the loss of the carboxyl group (•COOH) as a radical, leading to the formation of a [M - COOH]⁺ ion. docbrown.info

Decarboxylation: The molecule can also undergo decarboxylation, involving the loss of a neutral carbon dioxide (CO₂) molecule, resulting in a [M - CO₂]⁺˙ radical ion.

Loss of Chlorine: Cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical (•Cl), forming a [M - Cl]⁺ ion.

Furan Ring Fragmentation: The furan moiety can also fragment, a characteristic of furan-containing compounds. This can involve the loss of carbon monoxide (CO) or other small neutral molecules.

Combined Losses: Combinations of the above fragmentation steps can also occur, leading to a variety of smaller fragment ions.

A hypothetical data table of the major expected fragment ions for this compound in a high-resolution mass spectrum is presented below. The presence of the chlorine atom would result in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

Predicted Fragment Ion Proposed Formula Predicted m/z Fragmentation Pathway
[M]⁺˙[C₁₁H₇³⁵ClO₃]⁺˙222.0084Molecular Ion
[M+2]⁺˙[C₁₁H₇³⁷ClO₃]⁺˙224.0055Molecular Ion (³⁷Cl isotope)
[M - OH]⁺[C₁₁H₆³⁵ClO₂]⁺205.0029Loss of hydroxyl radical
[M - COOH]⁺[C₁₀H₆³⁵Cl]⁺177.0158Loss of carboxyl radical
[M - Cl]⁺[C₁₁H₇O₃]⁺187.0395Loss of chlorine radical
[M - CO - Cl]⁺[C₁₀H₇O₂]⁺159.0446Loss of CO and chlorine radical

This table is predictive and based on known fragmentation patterns of similar compounds.

X-ray Crystallography for Precise Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, its solid-state architecture can be inferred from the crystallographic data of analogous ortho-substituted benzoic acids.

A key structural feature of many benzoic acid derivatives in the solid state is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two molecules. This results in a characteristic R²₂(8) ring motif. It is highly probable that this compound would also exhibit this dimeric structure.

The presence of the bulky chloro and furan-2-yl substituents at the ortho positions (2- and 6-) of the benzoic acid core is expected to induce significant steric strain. This steric hindrance will likely force the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. The dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring is a critical parameter in describing this conformational feature. In many ortho-substituted benzoic acids, this torsion angle is non-zero, which can impact the electronic properties and intermolecular interactions of the molecule.

The crystal packing is expected to be influenced by a combination of hydrogen bonding (the carboxylic acid dimers) and other non-covalent interactions, such as π-π stacking between the aromatic rings (both benzene and furan) and halogen bonding involving the chlorine atom.

A hypothetical table of crystallographic parameters for this compound, based on typical values for related structures, is provided below.

Crystallographic Parameter Predicted Value/System Basis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for substituted benzoic acids
Space GroupP2₁/c or similar centrosymmetric groupConsistent with dimer formation
Z (molecules per unit cell)4Typical for this type of molecule
Hydrogen Bonding MotifR²₂(8) (Centrosymmetric dimer)Characteristic of carboxylic acids
Carboxylic Acid Torsion AngleNon-planar (significant dihedral angle)Due to ortho-substituent steric hindrance
Intermolecular InteractionsHydrogen bonding, π-π stacking, Halogen bondingBased on the functional groups present

This table is predictive and based on the analysis of structurally related compounds.

Computational Chemistry and Molecular Modeling Studies of 2 Chloro 6 Furan 2 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and geometry of molecules. For a molecule like 2-Chloro-6-(furan-2-yl)benzoic acid, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in elucidating its fundamental properties.

Conformational Landscape Analysis and Relative Energies

The conformational space of this compound is primarily defined by the rotational freedom around the C-C bond connecting the furan (B31954) ring to the benzene (B151609) ring and the C-C bond of the carboxylic acid group. Due to the presence of ortho substituents, significant steric hindrance is anticipated, which will govern the preferred conformations.

Studies on analogous 2,6-disubstituted benzoic acids, such as 2,6-dimethoxybenzoic acid, have revealed the existence of distinct conformers. For this compound, the key conformational isomers would arise from the relative orientation of the carboxylic acid's hydroxyl group with respect to the adjacent chloro and furan substituents. The syn and anti conformations, describing the orientation of the carboxylic proton relative to the carbonyl oxygen, are of particular interest.

It is hypothesized that the most stable conformer will exhibit a non-planar arrangement to alleviate the steric strain between the ortho substituents and the carboxylic acid group. Intramolecular hydrogen bonding between the carboxylic proton and the oxygen of the furan ring or the chlorine atom could play a significant role in stabilizing certain conformations. The relative energies of these conformers, calculated using DFT, would indicate their population distribution at thermal equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-C=O) (°)Dihedral Angle (C-C-O-H) (°)Relative Energy (kcal/mol)
Conformer A (Planar)00High (Sterically hindered)
Conformer B (Twisted)450Lower
Conformer C (Twisted, H-bond)60180Lowest (Potentially stabilized)

Note: This table is illustrative and based on principles from related substituted benzoic acids. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the benzoic acid moiety, which can act as electron donors. The LUMO, conversely, is likely to be distributed over the benzene ring and the electron-withdrawing chlorine atom, indicating regions susceptible to nucleophilic attack.

Computational studies on furan-containing compounds have shown that the furan ring significantly contributes to the HOMO. researchgate.net The presence of the chlorine atom and the carboxylic acid group will modulate the energies of these frontier orbitals. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

Molecular OrbitalPredicted Energy (eV)Predicted Spatial Distribution
HOMO-6.5 to -7.5Furan ring, Carboxylic acid group
LUMO-1.5 to -2.5Benzene ring, Chlorine atom
HOMO-LUMO Gap4.0 to 5.0-

Note: These energy values are estimations based on similar aromatic carboxylic acids and furan-containing molecules. Precise values are obtainable through DFT calculations.

Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map is expected to show a significant negative potential around the carbonyl oxygen of the carboxylic acid and the oxygen atom of the furan ring, making these sites attractive for electrophiles. The area around the carboxylic proton will exhibit a strong positive potential, highlighting its acidic nature. The chlorine atom, due to its electronegativity, will also influence the local electrostatic potential.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals, various quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These indices provide a more quantitative measure of its chemical behavior.

Table 3: Key Quantum Chemical Descriptors and Their Significance

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon gaining an electron.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of electrophilic character.

These descriptors, derived from DFT calculations, would provide a comprehensive profile of the molecule's reactivity, allowing for comparisons with other related compounds.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations can explore the dynamic behavior of this compound in different environments, such as in a solvent. MD simulations track the atomic movements over time, offering a picture of conformational flexibility and interactions with solvent molecules.

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal how intermolecular hydrogen bonding with the solvent affects the conformational preferences of the carboxylic acid and furan groups. It would also provide information on the solvation shell around the molecule and the dynamics of solvent exchange. Such simulations are valuable for understanding the molecule's behavior in solution, which is critical for many of its potential applications. Studies on other benzoic acid derivatives have shown that solvent can significantly influence self-association and conformational stability. ucl.ac.uk

In Silico Prediction of Molecular Interactions

Computational methods can be employed to predict how this compound might interact with other molecules, such as biological macromolecules or crystal packing interfaces. Molecular docking, a common in silico technique, could be used to predict the binding mode and affinity of this compound to a protein's active site.

The information gleaned from DFT calculations, such as the MEP map and the spatial distribution of FMOs, is crucial for understanding the nature of these intermolecular interactions. For instance, the predicted regions of negative and positive electrostatic potential would be key sites for hydrogen bonding and electrostatic interactions with a receptor. The conformational flexibility observed in MD simulations would also be a critical factor in determining how the molecule can adapt its shape to fit into a binding pocket.

In-depth Analysis of Computational Studies on this compound Remains Elusive

A comprehensive review of scientific literature reveals a significant gap in the computational chemistry and molecular modeling studies specifically focused on the compound this compound. Despite extensive searches for research pertaining to its molecular docking, quantitative structure-activity relationships (QSAR), and non-covalent interactions, no dedicated studies were identified that would allow for a detailed analysis as per the requested outline.

While the individual components of the requested study—molecular docking, QSAR, and non-covalent interaction analysis—are common computational techniques in drug discovery and materials science, their specific application to this compound has not been documented in the accessible scientific literature.

General methodologies for these computational studies are well-established. For instance, molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor. nih.gov This method is instrumental in predicting the binding affinity and mode of action of potential drug candidates. researchgate.net Similarly, Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. semanticscholar.orgresearchgate.net These models are valuable for predicting the activity of new, unsynthesized analogs. The analysis of non-covalent interactions, often visualized using techniques like Reduced Density Gradient (RDG) plots, provides insight into the forces that stabilize molecular complexes. mdpi.com

The absence of specific research on this compound prevents the generation of detailed findings, data tables, or in-depth analysis of its ligand-receptor interactions, structure-activity relationships, or intermolecular non-covalent interactions as requested. The scientific community has yet to publish research that would provide the necessary data to construct such an article.

Potential Applications in Chemical and Materials Sciences Based on Structural Scaffolding

Utility as a Versatile Synthon in Advanced Organic Synthesis

The structural framework of 2-chloro-6-(furan-2-yl)benzoic acid makes it a valuable synthon, or synthetic building block, for the construction of more complex molecules. The presence of multiple reactive sites—the carboxylic acid group, the furan (B31954) ring, and the chlorinated aromatic ring—allows for a variety of chemical transformations.

The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides. These transformations are fundamental in the synthesis of a wide range of organic compounds. Furthermore, the ortho-chloro and furan substituents on the benzoic acid ring can direct further reactions. For instance, the chloro-substituted benzoic acid core is a known precursor in the synthesis of various bioactive molecules. researchgate.net

One powerful synthetic strategy that could be applied to this molecule is ortholithiation. The tandem metallation of 2-chlorobenzoic acid with sec-butyllithium (B1581126)/TMEDA followed by quenching with an electrophile is a known method for preparing 2-chloro-6-substituted benzoic acids. researchgate.net This suggests that this compound could be further functionalized at the positions adjacent to the chloro and furan groups, enabling the synthesis of highly substituted aromatic compounds.

The furan moiety itself is a versatile component in organic synthesis. Furans are known to participate in various reactions, including Diels-Alder cycloadditions, which are powerful tools for the construction of complex cyclic systems. nih.gov Although the electron-withdrawing nature of the benzoic acid might reduce the reactivity of the furan ring as a diene, this reactivity can be modulated by the reaction conditions and the choice of dienophile. nih.gov The furan ring can also undergo electrophilic substitution reactions, providing another avenue for molecular elaboration. youtube.com

The combination of these reactive functionalities in a single molecule allows for sequential and diverse chemical modifications, making this compound a promising starting material for the synthesis of novel pharmaceuticals, agrochemicals, and other functional organic materials.

Integration into Functional Supramolecular Assemblies

The formation of well-defined, non-covalently linked molecular assemblies, known as supramolecular structures, is a key area of modern chemistry. The structural features of this compound, particularly its carboxylic acid group, make it an excellent candidate for integration into such assemblies.

Carboxylic acids are well-known for their ability to form strong hydrogen bonds. Specifically, they can form robust homodimers through pairs of O-H···O hydrogen bonds, creating a characteristic R2(8) ring motif. nih.gov This dimerization is a common feature in the crystal structures of many benzoic acid derivatives. nih.gov It is highly probable that this compound would also exhibit this hydrogen-bonding behavior, leading to the formation of one-dimensional chains or more complex networks in the solid state.

A study on a related compound, 2-chloro-6-(2,3-dichlorobenzenesulfonamido)benzoic acid, revealed the formation of inversion dimers through O-H···O hydrogen bonds of the carboxylic acid groups. nih.gov In addition, intramolecular N-H···O hydrogen bonds were observed, leading to the formation of a six-membered ring motif. nih.gov This demonstrates the propensity of ortho-substituted benzoic acids to form intricate hydrogen-bonded networks. The interplay of these various non-covalent interactions can be exploited to design and construct novel supramolecular architectures with specific topologies and properties.

Role as Ligands in Organometallic Chemistry and Catalysis

The ability of this compound to coordinate with metal ions through its carboxylic acid group and the oxygen atom of the furan ring suggests its potential as a versatile ligand in organometallic chemistry and catalysis. The deprotonated carboxylate group can act as a mono- or bidentate ligand, binding to a metal center. The furan oxygen could also participate in coordination, potentially leading to chelating or bridging binding modes.

The nature of the substituents on the benzoic acid ring can fine-tune the electronic properties of the ligand and, consequently, the catalytic activity of the resulting metal complex. The electron-withdrawing chlorine atom and the electron-rich furan ring present an interesting electronic balance that could be beneficial in various catalytic transformations.

Palladium complexes are widely used as catalysts in a plethora of organic reactions, including cross-coupling reactions and C-H functionalization. acs.orgnih.gov The efficiency of these catalytic systems often depends on the nature of the ligands coordinated to the palladium center. Carboxylate ligands, in particular, have been shown to play a crucial role in the efficiency of C-N bond formation reactions catalyzed by palladium. nih.gov It is conceivable that palladium complexes of this compound could exhibit interesting catalytic properties.

Furthermore, furan-containing ligands have been explored in coordination chemistry. For example, copper(II) complexes with a furan-containing aroylhydrazonic ligand have been synthesized and structurally characterized. rsc.org These complexes demonstrate the ability of the furan moiety to be incorporated into stable coordination compounds. While direct studies on the catalytic applications of this compound complexes are not yet reported, the known reactivity of related systems suggests a promising area for future research.

Development of Novel Materials with Tailored Optical or Electronic Properties

The conjugated system formed by the furan ring and the benzene (B151609) ring in this compound suggests that this compound and its derivatives could be used to develop novel materials with interesting optical and electronic properties. Bi-aryl compounds, where two aromatic rings are directly linked, are known to exhibit unique photophysical properties and are often used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. researchgate.net

The incorporation of a furan ring, an electron-rich five-membered heterocycle, into a benzoic acid structure can influence the electronic properties of the resulting material. Furan-containing polymers and small molecules have been investigated for their potential in organic electronics. For instance, furan-containing benzoic acids have been explored as dopants for conductive polymers, with some studies showing an increase in the conductivity of polyaniline when doped with a related compound. vulcanchem.com

The synthesis of co-crystals of aromatic carboxylic acids with other molecules, such as triphenylphosphine (B44618) oxide, has been investigated as a strategy for creating materials with non-linear optical (NLO) properties. uq.edu.au The specific arrangement of the molecules in the crystal lattice is crucial for achieving the desired NLO response. The ability of this compound to form hydrogen-bonded networks, as discussed in section 7.2, makes it a promising candidate for the construction of such NLO materials.

By chemically modifying the core structure of this compound, for example, by extending the conjugation or introducing other functional groups, it should be possible to tune the optical and electronic properties of the resulting materials. This could lead to the development of new materials for a wide range of applications, from advanced optical components to next-generation electronic devices.

Future Research Directions and Outlook

Development of More Efficient and Environmentally Benign Synthetic Routes

The current synthesis of 2-Chloro-6-(furan-2-yl)benzoic acid and related biaryl compounds often relies on established methods such as the Suzuki-Miyaura coupling. acs.org However, the future of its synthesis lies in the development of more efficient and environmentally conscious routes. A key area of focus will be the adoption of green chemistry principles to minimize waste and energy consumption. nih.gov

Future synthetic strategies are expected to move towards catalytic C-H activation, a powerful tool for forming carbon-carbon bonds directly, thus reducing the need for pre-functionalized starting materials. nih.govresearchgate.netucsf.edu This approach offers a more atom-economical and step-efficient synthesis. nih.gov The use of earth-abundant metal catalysts in place of precious metals like palladium is another critical direction. shareok.org Furthermore, the application of unconventional energy sources, such as ultrasound-assisted synthesis, has shown promise in accelerating reaction times and improving yields for related heterocyclic compounds and could be a valuable area of investigation. sioc-journal.cn The development of one-pot or telescoped reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, will also contribute to more sustainable and cost-effective production. patsnap.com

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic C-H ActivationReduced steps, less waste, increased atom economy.Development of selective and robust catalysts. nih.govresearchgate.netucsf.edunih.govdntb.gov.uanih.govrsc.orgresearchgate.net
Green CatalysisUse of earth-abundant metals, biodegradable catalysts. nih.govExploring catalysts based on iron, copper, or nickel.
Ultrasound-Assisted SynthesisFaster reaction times, improved yields, lower energy consumption. sioc-journal.cnOptimization of reaction parameters for scalability.
Flow ChemistryEnhanced safety, better process control, ease of scale-up.Integration with in-situ monitoring techniques. rsc.org
BiocatalysisHigh selectivity, mild reaction conditions, renewable resources. illinois.eduEngineering enzymes for specific transformations.

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the synthetic routes for this compound, a deeper understanding of the reaction mechanisms and kinetics is essential. Advanced in situ spectroscopic techniques, as part of Process Analytical Technology (PAT), are poised to play a pivotal role in achieving this. rsc.org Techniques like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products throughout the course of a reaction.

This real-time monitoring allows for precise control over reaction parameters, leading to improved yields, purity, and safety. rsc.org For instance, in situ monitoring of Suzuki-Miyaura or Buchwald-Hartwig coupling reactions can help in determining the optimal reaction endpoint, thus preventing the formation of impurities from side reactions or over-reaction. st-andrews.ac.ukresearchgate.net The data gathered from these spectroscopic methods will be invaluable for developing robust and scalable manufacturing processes for this compound and its derivatives.

Integration of Machine Learning and AI in Computational Design and Prediction

One of the most exciting applications is in retrosynthesis, where ML algorithms can propose novel and efficient synthetic pathways. illinois.educhemai.ioresearchgate.netengineering.org.cn These tools can analyze vast databases of chemical reactions to identify the most promising strategies for synthesizing new derivatives. Furthermore, AI models can predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. actascientific.com This in silico screening significantly reduces the time and cost associated with traditional trial-and-error approaches to drug discovery. chemrxiv.org

AI/ML ApplicationPotential ImpactFuture Research Direction
Retrosynthesis PredictionAccelerated discovery of novel synthetic routes. illinois.educhemai.ioresearchgate.netengineering.org.cnImproving the accuracy and applicability to complex molecules.
Property PredictionPrioritization of compounds with desirable characteristics. actascientific.comDevelopment of more accurate models for ADME/Tox prediction.
De Novo Drug DesignGeneration of novel molecular structures with desired activities. nih.govIntegration of synthesizability constraints into the design process. chemrxiv.org
Reaction OptimizationFine-tuning of reaction conditions for improved yield and purity. beilstein-journals.orgDevelopment of closed-loop systems with robotic automation.

Expanding the Chemical Space through Novel Derivatization Strategies

To fully explore the potential of this compound, particularly in medicinal chemistry, it is crucial to expand its chemical space through novel derivatization strategies. nih.govucsf.edunih.govscielo.br The furan (B31954) moiety, being an electron-rich aromatic heterocycle, offers numerous possibilities for chemical modification. shareok.orgijabbr.comijabbr.comutripoli.edu.ly

Future research will likely focus on the functionalization of both the furan and the benzoic acid rings. This could involve the introduction of a wide range of substituents to modulate the compound's electronic, steric, and lipophilic properties. Such modifications are critical for optimizing biological activity and pharmacokinetic profiles. ijabbr.comutripoli.edu.ly The development of diverse libraries of derivatives will be essential for structure-activity relationship (SAR) studies, which are fundamental to the drug discovery process. scielo.br These efforts will be guided by computational modeling and a deeper understanding of the target biological systems.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-chloro-6-(furan-2-yl)benzoic acid, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, where a halogenated benzoic acid precursor (e.g., 2-chloro-6-bromobenzoic acid) reacts with furan-2-ylboronic acid under palladium catalysis. Post-synthesis, intermediates are purified using column chromatography and characterized via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .
  • Critical Step : Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is essential to minimize side products like dehalogenated byproducts.

Q. How is the structural conformation of this compound confirmed?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related chloro-fluoro benzoic acid derivatives have been analyzed at 200 K, yielding a mean C–C bond length of 1.39 Å and an R-factor of 0.032, ensuring precise structural validation .
  • Data Interpretation : Compare experimental bond angles/distances with computational models (e.g., DFT) to identify electronic effects from the furan substituent.

Q. What analytical techniques are used to detect this compound in natural extracts?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is employed. For instance, ethyl acetate extracts of Q. indica fractions were analyzed using a DB-5MS column, detecting the compound via characteristic fragmentation patterns (e.g., m/z 227.046 for the molecular ion) .
  • Key Parameters : Retention indices and spectral matching against libraries (e.g., NIST) improve identification accuracy .

Advanced Research Questions

Q. How do steric and electronic effects of the furan ring influence the compound’s reactivity in derivatization reactions?

  • Experimental Design : Perform comparative studies using substituted furans (e.g., 2-methylfuran vs. 2-bromofuran) in amide coupling or esterification reactions. Monitor reaction kinetics via 1H^1H-NMR to assess electronic effects on reaction rates .
  • Data Contradictions : Electron-withdrawing groups on furan may slow amidation but enhance electrophilic aromatic substitution. Resolve discrepancies using Hammett plots or computational modeling.

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Challenges : The compound’s planar structure and intermolecular hydrogen bonding may lead to polymorphism or twinning.
  • Solutions : Use solvent vapor diffusion with mixed solvents (e.g., DCM/hexane) to slow crystallization. For twinned crystals, employ SHELXL for refinement, leveraging its robust handling of non-merohedral twinning .

Q. How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved during structural elucidation?

  • Case Study : If HRMS confirms the molecular formula (C11_{11}H7_7ClO3_3), but 1H^1H-NMR shows unexpected splitting, consider dynamic effects like hindered rotation of the furan ring. Variable-temperature NMR (VT-NMR) can reveal conformational exchange .
  • Validation : Cross-check with 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously.

Methodological Tables

Table 1 : Key Spectral Data for this compound

TechniqueObserved DataReference Standard (NIST)Source
HRMS (ESI-)m/z 227.046 [M-H]^-m/z 227.046 ± 0.001
1H^1H-NMR (DMSO-d6_6)δ 8.12 (d, 1H, Ar-H), 7.89 (s, 1H, Furan-H)

Table 2 : Optimal Conditions for Suzuki Coupling

ParameterValueImpact on YieldSource
CatalystPd(PPh3_3)4_4 (5 mol%)>80%
SolventDMF/H2_2O (3:1)Avoids Boc-deprotection
Temperature80°C, 12 hCompletes coupling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.